molecular formula C23H16N2O5S B11532168 (2-oxo-2-phenothiazin-10-ylethyl) (E)-3-(4-nitrophenyl)prop-2-enoate

(2-oxo-2-phenothiazin-10-ylethyl) (E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B11532168
M. Wt: 432.4 g/mol
InChI Key: HLTDTPQRGZDIRP-SDNWHVSQSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features a phenothiazine moiety and a nitrophenyl group. Compounds containing phenothiazine are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phenothiazine Derivative: Starting with phenothiazine, various functional groups can be introduced through electrophilic substitution reactions.

    Esterification: The phenothiazine derivative can be reacted with an appropriate acid chloride or anhydride to form the ester linkage.

    Nitrophenyl Prop-2-enoate Formation: The nitrophenyl group can be introduced through a Knoevenagel condensation reaction between a nitrobenzaldehyde and a malonic ester derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine moiety.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the phenothiazine ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Phenothiazine derivatives are known for their antimicrobial, antipsychotic, and anti-inflammatory properties.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals targeting neurological disorders or infections.

Industry

    Dyes and Pigments: Phenothiazine compounds are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific biological target. Generally, phenothiazine derivatives interact with various molecular targets, including:

    Enzymes: Inhibition of enzymes like monoamine oxidase.

    Receptors: Binding to neurotransmitter receptors in the brain.

    DNA: Intercalation into DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

    Thioridazine: Used in the treatment of schizophrenia.

Uniqueness

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to the combination of the phenothiazine moiety with a nitrophenyl group, which may confer distinct chemical and biological properties not seen in other phenothiazine derivatives.

Properties

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C23H16N2O5S/c26-22(15-30-23(27)14-11-16-9-12-17(13-10-16)25(28)29)24-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)24/h1-14H,15H2/b14-11+

InChI Key

HLTDTPQRGZDIRP-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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